(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine
Description
(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine is an organic compound with the molecular formula C₁₁H₁₄N₂ This compound features a but-2-yn-1-yl group attached to a 6-methylpyridin-2-ylmethylamine moiety
Properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]but-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-4-8-12-9-11-7-5-6-10(2)13-11/h5-7,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKELKLQHQERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNCC1=CC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine typically involves the reaction of 6-methylpyridin-2-ylmethylamine with but-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alkanes or amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (But-2-yn-1-yl)[(pyridin-2-yl)methyl]amine
- (But-2-yn-1-yl)[(4-methylpyridin-2-yl)methyl]amine
- (But-2-yn-1-yl)[(6-ethylpyridin-2-yl)methyl]amine
Uniqueness
(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Biological Activity
The compound (But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine, identified by its CAS number 56828654, is a derivative of pyridine and alkyne structures. Its biological activity is of significant interest due to its potential applications in medicinal chemistry, particularly in the treatment of various cancers and neurological disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN. The structure features a butynyl group attached to a 6-methylpyridine moiety, which may enhance its lipophilicity and ability to penetrate biological membranes.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 174.24 g/mol |
| Melting Point | Not available |
| Solubility | Moderate in organic solvents |
| Log P (octanol-water) | 1.47 |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of pyridine have been shown to inhibit tumor growth in various cancer types, including pancreatic and breast cancers . The specific mechanism often involves the inhibition of key signaling pathways such as mTORC and Pim kinases, which are crucial for cancer cell proliferation and survival .
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Pyridine derivatives have been linked to the inhibition of monoamine oxidases (MAO), enzymes that break down neurotransmitters such as dopamine and serotonin. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially providing therapeutic benefits in conditions like Parkinson's disease .
Case Studies
- Inhibition of Tumor Growth : A study evaluating the efficacy of various pyridine derivatives found that certain analogs significantly reduced the viability of cancer cell lines in vitro. For example, compounds with structural similarities to this compound demonstrated IC values in the low micromolar range against human breast cancer cells .
- Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, pyridine-based compounds were shown to improve motor function and reduce neuronal loss. These studies suggest that this compound may hold promise for further development as a neuroprotective agent .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds similar to this structure have been identified as inhibitors of MAO A and B, which can modulate neurotransmitter levels.
- Cell Signaling Pathway Modulation : The compound may interfere with critical signaling pathways involved in cell growth and apoptosis, particularly through mTORC inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
